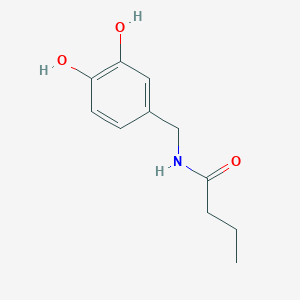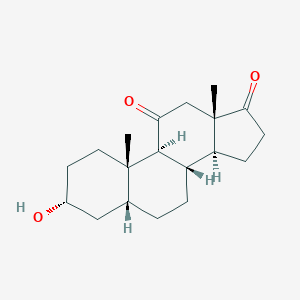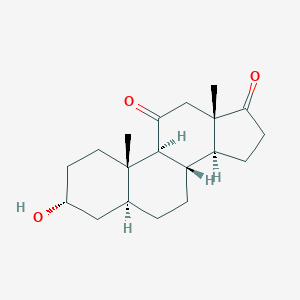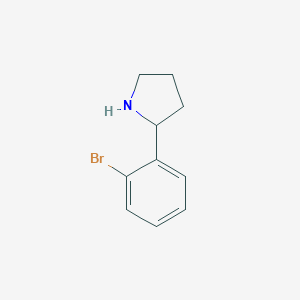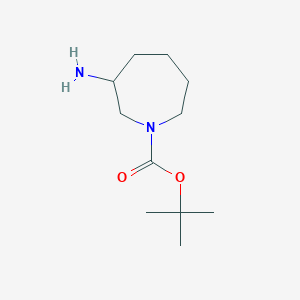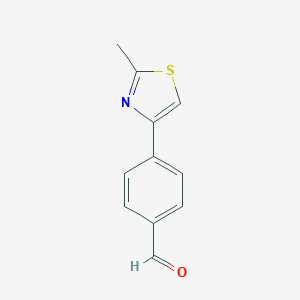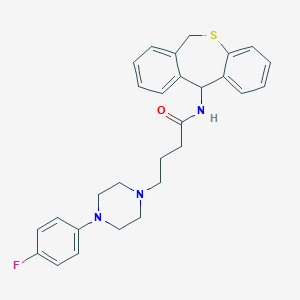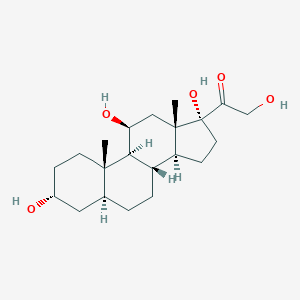![molecular formula C18H15NO2S B135630 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-29-5](/img/structure/B135630.png)
2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid, also known as PTPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of thiazole-based compounds and has been shown to possess a range of biological activities that make it an attractive candidate for various research studies.
作用機序
2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid has been shown to inhibit the activity of the enzyme peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating lipid metabolism and glucose homeostasis. By inhibiting PPARγ, 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes.
生化学的および生理学的効果
2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid has been shown to have a range of biochemical and physiological effects, including the regulation of gene expression, the modulation of cell proliferation and differentiation, and the inhibition of inflammation. These effects make 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid an attractive candidate for various research studies, particularly those focused on understanding the molecular mechanisms underlying various diseases.
実験室実験の利点と制限
One of the main advantages of using 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid in lab experiments is its high potency and specificity for PPARγ inhibition. This allows researchers to investigate the effects of PPARγ inhibition on various biological processes with a high degree of precision. However, one of the main limitations of using 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid, including:
1. Investigation of the effects of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid on other biological processes beyond PPARγ inhibition, such as the modulation of other nuclear receptors or the regulation of non-nuclear targets.
2. Development of more water-soluble analogs of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid that can be more easily administered in experimental settings.
3. Investigation of the potential therapeutic applications of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid in the treatment of various diseases beyond metabolic disorders, such as cancer or neurodegenerative diseases.
4. Investigation of the potential synergistic effects of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid with other compounds or drugs, particularly those that target related biological pathways.
In conclusion, 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its high potency and specificity for PPARγ inhibition make it an attractive candidate for various research studies, particularly those focused on understanding the molecular mechanisms underlying various diseases. While there are some limitations to its use in experimental settings, there are a number of potential future directions for research on 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid that could lead to new insights into its biological activities and potential therapeutic applications.
合成法
The synthesis of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid involves the reaction of 4-phenylthiazol-2-amine with 4-bromo-1-phenylpropane in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, which results in the formation of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid as a white solid with a melting point of 156-158°C.
科学的研究の応用
2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. One of the main areas of research has been the investigation of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid's mechanism of action and its effects on various biological processes.
特性
CAS番号 |
132483-29-5 |
|---|---|
製品名 |
2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid |
分子式 |
C18H15NO2S |
分子量 |
309.4 g/mol |
IUPAC名 |
2-[4-(4-phenyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C18H15NO2S/c1-12(18(20)21)13-7-9-15(10-8-13)17-19-16(11-22-17)14-5-3-2-4-6-14/h2-12H,1H3,(H,20,21) |
InChIキー |
NUZUQUYTGKCFIH-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3)C(=O)O |
正規SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



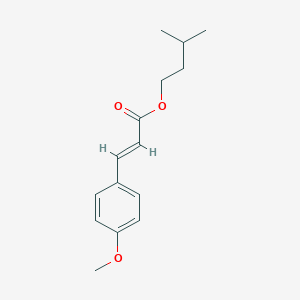
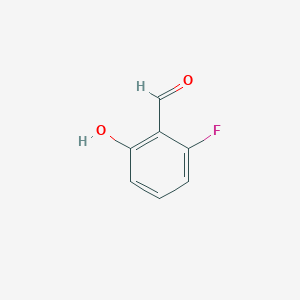
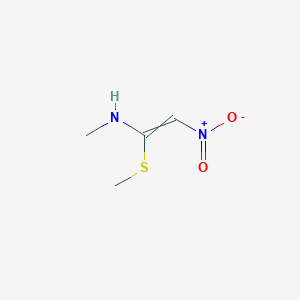
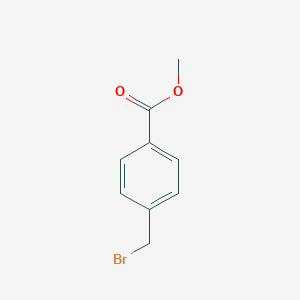
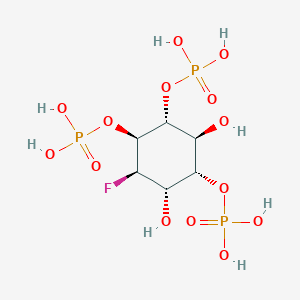
![{5-[(Methylamino)methyl]furan-2-yl}methanol](/img/structure/B135557.png)
